(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
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Overview
Description
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a complex organic compound with a unique structure that combines a benzofuran core with a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the diphenylcarbamate group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for understanding biochemical pathways .
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the creation of materials with tailored characteristics .
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrogen peroxide formation during ozonation of olefins and phenol
Uniqueness
What sets (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C31H25NO4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C31H25NO4/c1-21(2)23-15-13-22(14-16-23)19-29-30(33)27-18-17-26(20-28(27)36-29)35-31(34)32(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-21H,1-2H3/b29-19- |
InChI Key |
IOGYBHZWXFINFU-CEUNXORHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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